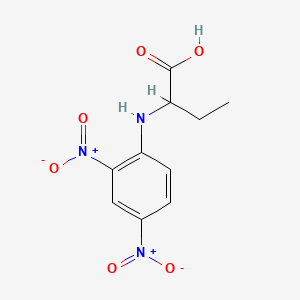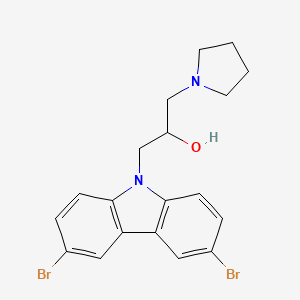
4-Chloro-4'-fluorobiphenyl
Vue d'ensemble
Description
4-Chloro-4'-fluorobiphenyl, also known as CFB, is an organic compound that belongs to the family of biphenyl derivatives. CFB is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Photochemical Applications
4-Chloro-4'-fluorobiphenyl is involved in research exploring photochemical processes. Fagnoni et al. (1999) demonstrated the irradiation of 4-chloro-N,N-dimethylaniline in the presence of benzene and alkenes, leading to the formation of 4-(Dimethylamino)biphenyl and other compounds through heterolytic dehalogenation. This study indicates the potential use of 4-Chloro-4'-fluorobiphenyl in synthesizing various organic compounds through photochemical reactions (Fagnoni, Mella, & Albini, 1999).
Environmental Biodegradation
Research by Murphy et al. (2008) on the biphenyl-degrading bacterium Pseudomonas pseudoalcaligenes KF707 revealed its ability to use 4-fluorobiphenyl as a sole carbon and energy source. This study enhances our understanding of the environmental biodegradation of fluorinated biphenyls, potentially impacting the management of fluorinated organic pollutants (Murphy, Quirke, & Balogun, 2008).
Molecular Structure Analysis
Almenningen et al. (1985) conducted a study on the gas-phase electron diffraction structures of 4-fluorobiphenyl and 4-chlorobiphenyl. Their research provides valuable insights into the molecular structures of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Almenningen, Bastlansen, Gundersen, Samdal, & Skancke, 1985).
Propriétés
IUPAC Name |
1-chloro-4-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSGYOPKPVAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373941 | |
| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-fluorobiphenyl | |
CAS RN |
398-22-1 | |
| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
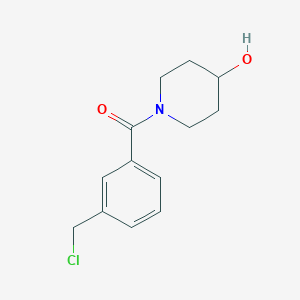

![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)
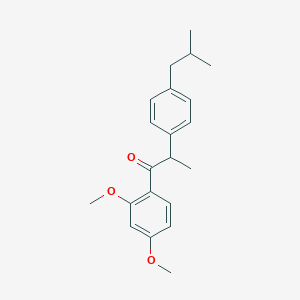
![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)
![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)
![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)
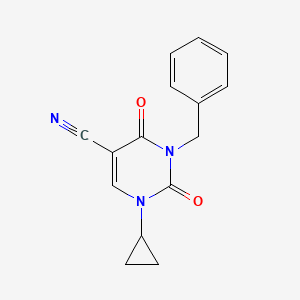
![[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B1620870.png)
